
2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the substituents. For instance, the synthesis might begin with the condensation of appropriate aldehydes and amines to form the pyrimidine core. Subsequent steps involve alkylation to introduce the 2,2-dimethylpropyl group and methylation at the fourth position. The final step usually involves carboxylation to introduce the carboxylic acid group at the fifth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrimidine ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
2,4-Dimethylpyrimidine-5-carboxylic acid: Similar structure but lacks the 2,2-dimethylpropyl group.
2-(2,2-Dimethylpropyl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the fourth position.
4-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the 2,2-dimethylpropyl group.
Uniqueness: 2-(2,2-Dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the 2,2-dimethylpropyl group and the methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-(2,2-dimethylpropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7-8(10(14)15)6-12-9(13-7)5-11(2,3)4/h6H,5H2,1-4H3,(H,14,15) |
InChIキー |
UNZQUGWRSOXAEP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


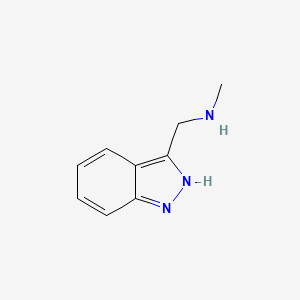
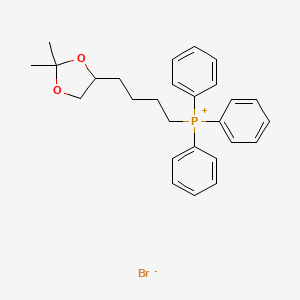
![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
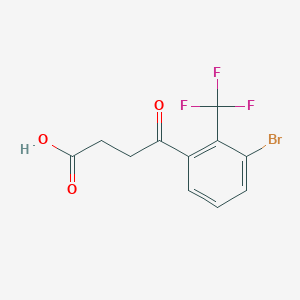
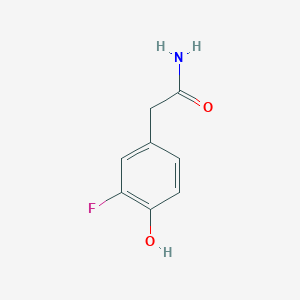
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
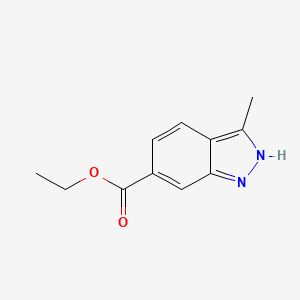
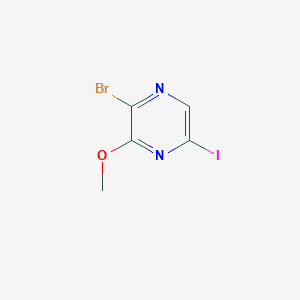
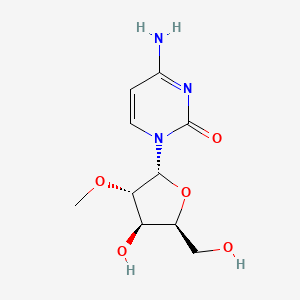

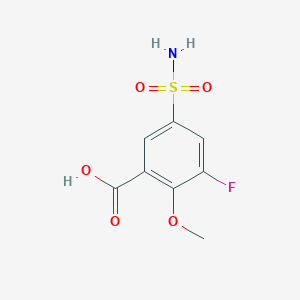
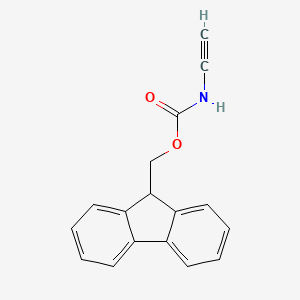
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
